

Application Note: Purification of Recombinant D15 Protein

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **D15** protein is an outer membrane protein conserved among Haemophilus influenzae species.[1][2] Studies have shown it to be a protective antigen in animal models, suggesting its potential as a component in a universal vaccine against Haemophilus infections.[1][2] Furthermore, a synthetic 15-amino acid peptide, also designated **D15**, acts as an inhibitor of endocytosis by preventing the interaction between amphiphysin and dynamin.[3] This protocol details a robust method for the expression and purification of recombinant **D15** protein with a polyhistidine tag (His-tag) from an Escherichia coli expression system.

The purification strategy employs a two-step chromatographic process. The initial capture and primary purification are achieved through Immobilized Metal Affinity Chromatography (IMAC). [4][5] This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove remaining impurities and protein aggregates, yielding a highly pure and homogenous **D15** protein sample suitable for downstream applications.[6][7][8]

Principle of the Method

This protocol is designed for a recombinant **D15** protein engineered to include a hexahistidine tag (6xHis-tag) at either the N- or C-terminus.[9][10]

• Expression: The His-tagged **D15** protein is overexpressed in an E. coli host strain.



- Lysis & Clarification: Bacterial cells are harvested and lysed to release the cellular contents.
 The lysate is then clarified by high-speed centrifugation to remove cell debris and insoluble components.
- Capture Step (IMAC): The clarified lysate is loaded onto a column containing a resin chelated with divalent metal ions, typically Nickel (Ni²⁺) or Cobalt (Co²⁺).[5] The polyhistidine tag on the recombinant **D15** protein exhibits a high affinity for these immobilized metal ions, causing it to bind to the resin.[4][10] Most host cell proteins, which lack this affinity, flow through the column.[5] After washing to remove weakly bound contaminants, the His-tagged **D15** protein is eluted using a high concentration of a competitive agent, such as imidazole.[5] [11]
- Polishing Step (SEC): The eluate from the IMAC step is concentrated and further purified by size exclusion chromatography (also known as gel filtration).[6][12] This technique separates molecules based on their hydrodynamic radius (size and shape).[7][12] The protein sample is passed through a column packed with porous beads. Larger molecules like D15 protein are excluded from the pores and travel a shorter path, eluting first. Smaller molecules and remaining contaminants enter the pores, increasing their path length and causing them to elute later.[6][7] This step is effective for removing trace impurities, cleaved affinity tags, and protein aggregates.[8]

Experimental Protocols

The following tables outline the necessary equipment and buffer compositions for the purification protocol.

Table 1: Equipment and Consumables



Item	Specifications		
Chromatography System	FPLC system (e.g., ÄKTA pure) or gravity-flow columns		
Centrifuge	High-speed, refrigerated (capable of >15,000 x g)		
Cell Lysis Equipment	Sonicator or French press		
IMAC Column	Pre-packed Ni-NTA or Co-Talon resin column (e.g., HisTrap HP)		
SEC Column	Gel filtration column (e.g., Superdex 75 or Superdex 200)		
Spectrophotometer	UV-Vis capable for A280 measurements		
Dialysis Tubing/Cassette	10 kDa Molecular Weight Cut-Off (MWCO)		

| Syringe Filters | 0.22 μm or 0.45 μm pore size |

Table 2: Buffer Compositions



Buffer Name	Component	Final Concentration	рН	Notes
Lysis Buffer	Sodium Phosphate	50 mM	8.0	Filter-sterilize (0.22 µm)
	NaCl	300 mM		and chill to 4°C before use.
	Imidazole	10 mM		Add protease inhibitors just
				before use.
IMAC Wash Buffer	Sodium Phosphate	50 mM	8.0	Filter-sterilize (0.22 µm).
	NaCl	300 mM		
	Imidazole	20-40 mM		
IMAC Elution Buffer	Sodium Phosphate	50 mM	8.0	Filter-sterilize (0.22 µm).
	NaCl	300 mM		
	Imidazole	250-500 mM		
SEC Buffer	HEPES or Tris- HCI	20 mM	7.4	Degas and filter- sterilize
	NaCl or KCl	150 mM		(0.22 μm).

| | Dithiothreitol (DTT) | 1 mM (optional) | | |

A. Cell Lysis and Lysate Clarification

- Harvest the E. coli cell pellet from the culture by centrifugation at $5,000 \times g$ for 15 minutes at $4^{\circ}C$.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

Methodological & Application





- Lyse the cells using a sonicator on ice. Use pulses to avoid overheating the sample.
 Alternatively, pass the cell suspension through a French press.
- Clarify the lysate by centrifugation at 17,000 40,000 x g for 30 minutes at 4°C to pellet cell debris.[13]
- Carefully decant the supernatant. For optimal results, filter the supernatant through a 0.45 µm syringe filter. Collect a sample for quality control analysis (e.g., SDS-PAGE).
- B. Immobilized Metal Affinity Chromatography (IMAC)
- Equilibrate the IMAC column (e.g., a 5 mL HisTrap column) with 5-10 column volumes (CVs) of Lysis Buffer.
- Load the clarified lysate onto the column at a recommended flow rate (e.g., 1-2 mL/min). Collect the flow-through fraction for analysis.
- Wash the column with 10-15 CVs of IMAC Wash Buffer to remove nonspecifically bound proteins.[9] Monitor the A280 reading until it returns to baseline.
- Elute the bound **D15** protein using IMAC Elution Buffer. This can be done with a single step elution or a linear gradient of imidazole (from wash to elution concentration).
- Collect fractions of 1-2 mL during elution and measure the A280 of each fraction to identify the protein peak.
- Pool the fractions containing the highest protein concentration. Collect a sample for SDS-PAGE analysis.
- C. Buffer Exchange and Concentration
- To remove the high concentration of imidazole, perform buffer exchange on the pooled IMAC fractions into the SEC Buffer. This can be done by dialysis overnight at 4°C or by using a desalting column.[14]
- If necessary, concentrate the protein solution using a centrifugal concentrator with an appropriate MWCO (e.g., 10 kDa).



D. Size Exclusion Chromatography (SEC)

- Equilibrate the SEC column (e.g., Superdex 75 or 200) with at least 2 CVs of degassed SEC
 Buffer until a stable baseline is achieved.
- Centrifuge the concentrated protein sample at >10,000 x g for 10 minutes at 4°C to remove any precipitated protein.
- Inject the clarified, concentrated protein onto the equilibrated SEC column. The sample volume should not exceed 2-4% of the total column volume for optimal resolution.[12]
- Run the chromatography at a constant, pre-determined flow rate with the SEC Buffer as the mobile phase.
- Collect fractions as the protein elutes from the column. The main peak should correspond to the monomeric D15 protein. Earlier, smaller peaks may indicate the presence of aggregates.
- Analyze fractions from the main peak by SDS-PAGE to confirm purity. Pool the purest fractions.

Quality Control and Data Presentation

The purity of the **D15** protein at each stage should be assessed by SDS-PAGE. Protein concentration can be determined by measuring the absorbance at 280 nm (A280) using the theoretical extinction coefficient of **D15** or by using a colorimetric assay like the Bradford assay.

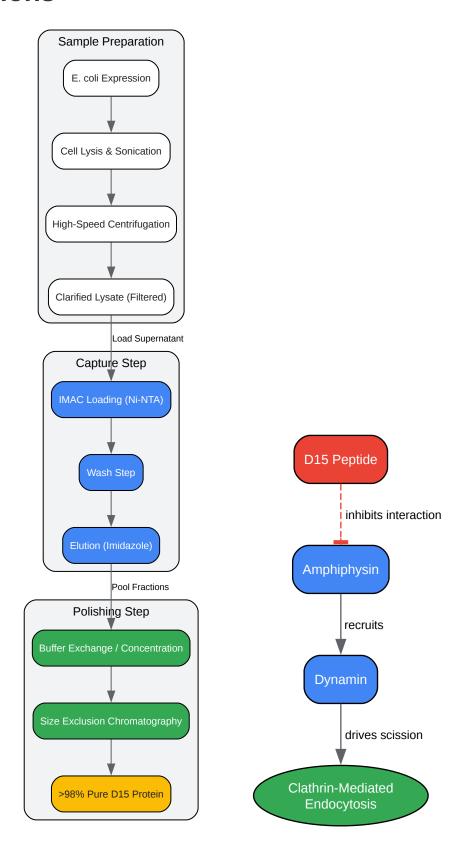
Table 3: Hypothetical Purification Summary for **D15** Protein

Purification Step	Total Volume (mL)	Total Protein (mg)	D15 Purity (%)	Yield (%)
Clarified Lysate	50	500	~5	100
IMAC Elution	10	22	>90	88

| SEC Pool | 5 | 18 | >98 | 72 |



Visualizations



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